N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline
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Description
“N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C14H14N2O3 . It has a molecular weight of 258.27 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isCOc1ccc(NCc2ccc(cc2)N+=O)cc1
. This representation can be used to generate a 3D structure of the molecule using appropriate software. Physical and Chemical Properties Analysis
The compound is solid in form . More detailed physical and chemical properties are not available in the sources I have access to.Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c1-23-12-5-2-10(3-6-12)9-19-13-7-4-11(15(16,17)18)8-14(13)20(21)22/h2-8,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXVLZZQGGRYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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